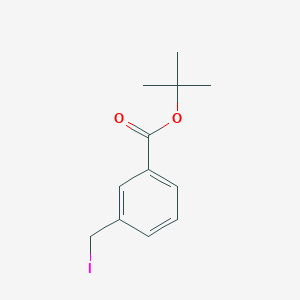

Tert-butyl 3-(iodomethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(iodomethyl)benzoate is a chemical compound with the CAS Number: 2151817-83-1 . It has a molecular weight of 318.15 . The IUPAC name for this compound is tert-butyl 3-(iodomethyl)benzoate . The compound is typically used in laboratory settings .

Synthesis Analysis

The synthesis of tert-butyl 3-(iodomethyl)benzoate or similar compounds often involves the use of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O . This reaction is carried out under mild conditions and results in high yields of tert-butyl aryl sulfides .

Molecular Structure Analysis

The InChI code for tert-butyl 3-(iodomethyl)benzoate is 1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 . This code provides a specific description of the structure of the molecule.

Physical And Chemical Properties Analysis

Tert-butyl 3-(iodomethyl)benzoate has a molecular weight of 318.15 .

Applications De Recherche Scientifique

Synthesis of N-tert-butyl Amides

“Tert-butyl 3-(iodomethyl)benzoate” can be used in the synthesis of N-tert-butyl amides. This process involves the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate, catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions .

Drug Synthesis

N-tert-butyl amide compounds, which can be synthesized using “Tert-butyl 3-(iodomethyl)benzoate”, have wide applications in drug synthesis . For example, drug molecules containing N-tert-butyl amide functionality have been explored to cure various diseases. Finasteride and Epristeride have been developed for the treatment of benign prostatic hyperplasia. Indinavir, nelfinavir, and Saquinavir have been used as a component to treat HIV, whereas, CPI-1189 is a candidate for neuro-protective therapy in humans with HIV-associated CNS disease .

Transesterification

“Tert-butyl 3-(iodomethyl)benzoate” can be used in transesterification reactions. In these reactions, an ester is transformed into another ester through the exchange of the alkoxy group .

Aminolysis

This compound can also be used in aminolysis reactions. Aminolysis is a type of substitution reaction in which an amine replaces a leaving group in a molecule .

Propriétés

IUPAC Name |

tert-butyl 3-(iodomethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNXYSWNVXAPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(iodomethyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[4-[6-[(4-aminobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B2851283.png)

![N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851285.png)

![5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2851286.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2851287.png)

![1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate](/img/structure/B2851288.png)

![Tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate](/img/structure/B2851290.png)

![N-(3,4-dimethoxyphenethyl)-2-ethylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2851295.png)

![ethyl 1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2851296.png)

![3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride](/img/structure/B2851300.png)